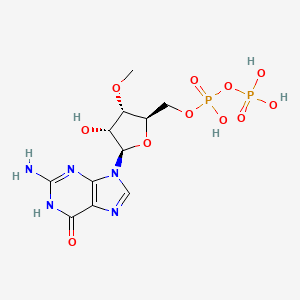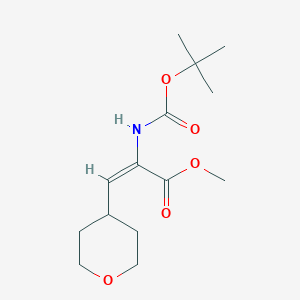
(8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin E1 Ethanolamide, also known as Alprostadil Ethanolamide, is a synthetic analog of Prostaglandin E1. It is a bioactive lipid compound that plays a significant role in various physiological processes. This compound is part of the prostamide family, which are COX-2 derived oxidation products of the endocannabinoid anandamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 Ethanolamide typically involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide using cyclooxygenase-2 (COX-2) enzymes . The process can be achieved through chemoenzymatic methods, which involve the use of bromohydrin intermediates and nickel-catalyzed cross-couplings .
Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves stabilizing the compound in a lyophilized formulation. This process includes dissolving the compound in a solution of lactose and tertiary butyl alcohol, adjusting the pH with an organic acid buffer, freezing the formulation, and then drying it to obtain a stable product .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be metabolized into different prostaglandin ethanolamides and glycerol esters .
Common Reagents and Conditions: Common reagents used in these reactions include cyclooxygenase-2 enzymes, nickel catalysts, and organic solvents like DMF, DMSO, and ethanol .
Major Products: The major products formed from these reactions include Prostaglandin E2 Ethanolamide and other prostaglandin ethanolamides .
Wissenschaftliche Forschungsanwendungen
Prostaglandin E1 Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the cyclooxygenase pathway.
Medicine: Prostaglandin E1 Ethanolamide is used in research related to pain mediation, vasodilation, and platelet aggregation inhibition
Industry: It is utilized in the development of pharmaceutical formulations and therapeutic agents.
Wirkmechanismus
Prostaglandin E1 Ethanolamide exerts its effects by interacting with specific receptors and pathways. It acts as a smooth muscle relaxant, promoting vasodilation and inhibiting platelet aggregation . The compound also facilitates the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in trigeminal ganglion neurons, playing a role in pain mediation .
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin E2 Ethanolamide
- Prostaglandin F2α Ethanolamide (Prostamide F2α)
- Bimatoprost
Comparison: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with the EP2 receptor and its role in pain mediation. Unlike Prostaglandin E2 Ethanolamide, which is more commonly associated with inflammation, Prostaglandin E1 Ethanolamide has distinct vasodilatory and platelet aggregation inhibitory properties .
Eigenschaften
Molekularformel |
C22H39NO5 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17?,18?,19-,21?/m1/s1 |
InChI-Schlüssel |
HLQFDRCTTQBTCE-CUCYOLRYSA-N |
Isomerische SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



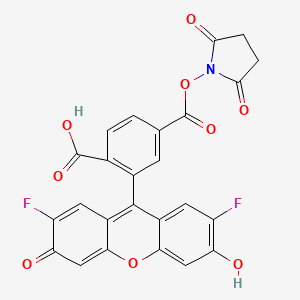
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
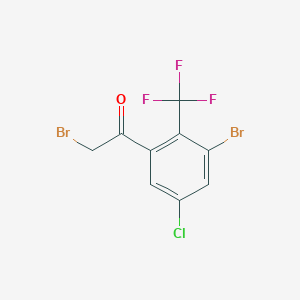

![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
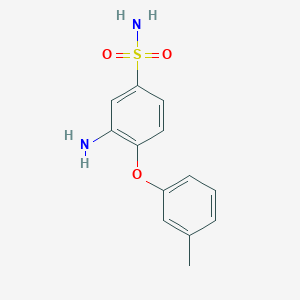

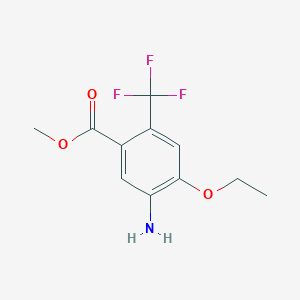
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
